molecular formula C9H20Cl2N2 B2710069 (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286209-18-4

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2710069
CAS No.: 1286209-18-4
M. Wt: 227.17
InChI Key: HOCSBAUBGQHVCU-WWPIYYJJSA-N
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Description

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutylmethyl group attached to a pyrrolidin-3-amine backbone. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrrolidine ring.

    Resolution of Enantiomers: The resulting racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as advanced chiral resolution techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclobutylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride: A similar compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    1-(Cyclohexylmethyl)pyrrolidin-3-amine dihydrochloride: A similar compound with a cyclohexylmethyl group.

Uniqueness

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific chiral configuration and the presence of the cyclobutylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(3S)-1-(cyclobutylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-9-4-5-11(7-9)6-8-2-1-3-8;;/h8-9H,1-7,10H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCSBAUBGQHVCU-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CN2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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